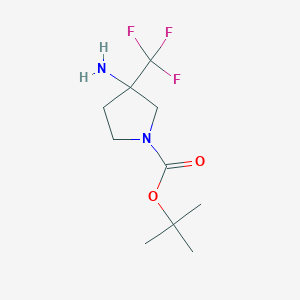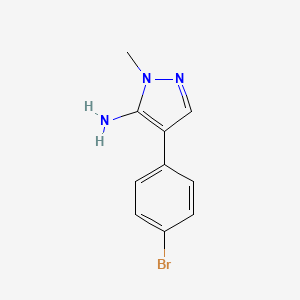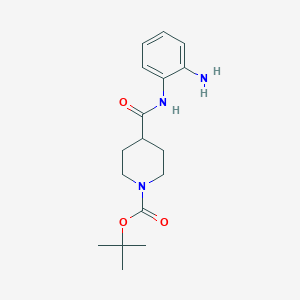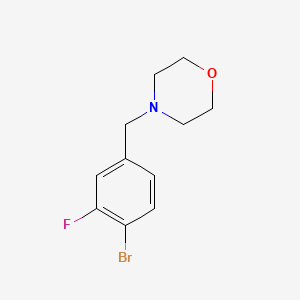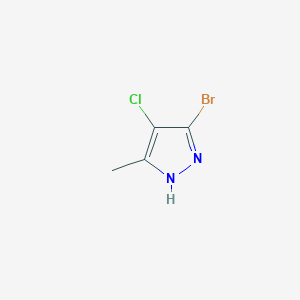![molecular formula C15H14O B1524727 [1,1'-Biphenyl]-4-propanal CAS No. 75677-09-7](/img/structure/B1524727.png)
[1,1'-Biphenyl]-4-propanal
Overview
Description
Biphenyl, also known as diphenyl, phenylbenzene, 1,1’-biphenyl, or lemonene, is an organic compound that forms colorless crystals . It has a distinctively pleasant smell .
Molecular Structure Analysis
The molecular structure of biphenyl consists of two connected phenyl rings . The exact structure of [1,1’-Biphenyl]-4-propanal would likely include a propanal group attached to the biphenyl core.Chemical Reactions Analysis
Biphenyl compounds can undergo various types of chemical reactions, including oxidation-reduction (redox) reactions, dissolution and precipitation, precipitation reactions, double replacement reactions, and single replacement reactions .Physical And Chemical Properties Analysis
Biphenyl is characterized by properties such as density, color, hardness, melting and boiling points, and electrical conductivity . The exact physical and chemical properties of [1,1’-Biphenyl]-4-propanal would depend on the specific structure of the compound.Scientific Research Applications
Environmental Bioremediation
Furukawa, Suenaga, and Goto (2004) highlight the potential of biphenyl dioxygenases in the bioremediation of polychlorinated biphenyls (PCBs), pollutants produced through the chlorination of biphenyl. These enzymes play a crucial role in the degradation of PCBs, suggesting potential environmental applications of biphenyl derivatives in cleaning up contaminated sites Furukawa, Suenaga, & Goto, 2004.
Material Science and Polymer Research
Research by Meng, Natansohn, Barrett, and Rochon (1996) into azo polymers incorporating biphenyl derivatives demonstrates the material's photoresponsive properties. These properties are significant for reversible optical storage, indicating the application of biphenyl derivatives in developing photoinduced birefringence materials for optical data storage Meng, Natansohn, Barrett, & Rochon, 1996.
Organic Synthesis and Chemical Engineering
Kwong et al. (2017) discuss the synthesis of novel biphenyl ester derivatives as tyrosinase inhibitors, highlighting the pharmaceutical applications of biphenyl compounds. This research underscores the versatility of biphenyl derivatives in synthesizing new compounds with potential therapeutic benefits Kwong et al., 2017.
Nanotechnology and Catalysis
A study by Kiani and Naeimi (2018) on the use of biphenyl derivatives in catalysis reveals the development of a green, efficient method for synthesizing biphenyls via coupling reactions. This research presents an environmentally friendly approach to chemical synthesis, showcasing the application of biphenyl derivatives in nanotechnology and catalysis Kiani & Naeimi, 2018.
Electronic and Optoelectronic Devices
Research into the stereoelectronic effects of biphenyl on electrical conductance by Xin et al. (2017) provides insights into the molecular design of functional single-molecule electrical devices. These findings illustrate the significance of biphenyl derivatives in the development of electronic and optoelectronic devices, highlighting their potential in future technologies Xin et al., 2017.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of [1,1’-Biphenyl]-4-propanal are the PD-1/PD-L1 pathways . These pathways play a crucial role in the immune response, particularly in the regulation of T-cell activity. By interacting with these pathways, [1,1’-Biphenyl]-4-propanal can influence immune responses, potentially impacting various biological processes and disease states.
Mode of Action
[1,1’-Biphenyl]-4-propanal interacts with its targets, the PD-1/PD-L1 pathways, by inhibiting their activity . This inhibition can lead to changes in immune response, potentially enhancing the body’s ability to fight off certain diseases. The exact nature of these changes can vary depending on several factors, including the specific biological context and the presence of other interacting molecules.
Biochemical Pathways
The action of [1,1’-Biphenyl]-4-propanal affects several biochemical pathways. Notably, it influences the phenylpropanoid biosynthesis pathway , which is involved in the production of various secondary metabolites . Downstream effects of this interaction can include changes in the levels of these metabolites, potentially impacting various biological processes and disease states.
Pharmacokinetics
The pharmacokinetics of [1,1’-Biphenyl]-4-propanal, like those of many other compounds, involve its absorption, distribution, metabolism, and excretion (ADME) . These properties can significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
The action of [1,1’-Biphenyl]-4-propanal at the molecular and cellular levels results in several effects. For example, its interaction with the PD-1/PD-L1 pathways can lead to changes in immune response . Additionally, its influence on the phenylpropanoid biosynthesis pathway can result in changes in the levels of various secondary metabolites . These effects can have various downstream impacts on biological processes and disease states.
Action Environment
The action, efficacy, and stability of [1,1’-Biphenyl]-4-propanal can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity. Additionally, biological factors, such as the specific biological context and the presence of other interacting molecules, can influence the compound’s action and efficacy .
properties
IUPAC Name |
3-(4-phenylphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-3,6-12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJDVSWMEVFRCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698893 | |
| Record name | 3-([1,1'-Biphenyl]-4-yl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75677-09-7 | |
| Record name | 3-([1,1'-Biphenyl]-4-yl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{[1,1'-biphenyl]-4-yl}propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



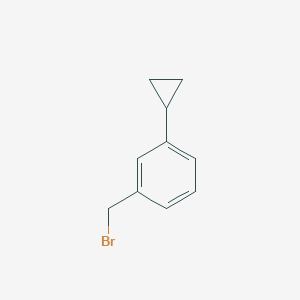


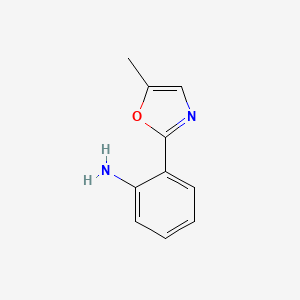
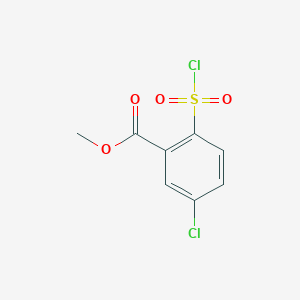
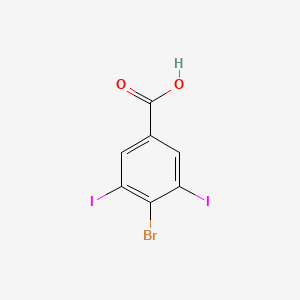
![Tert-butyl 4-[(3-aminophenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1524657.png)
